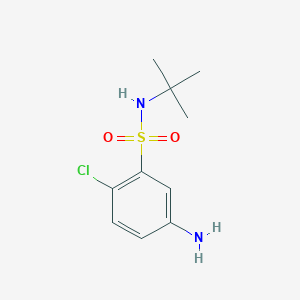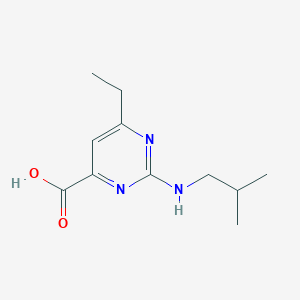
6-Ethyl-2-(isobutylamino)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethyl-2-(isobutylamino)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(isobutylamino)pyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by alkylation with isobutylamine. The reaction conditions typically involve heating the reactants in the presence of a base such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Ethyl-2-(isobutylamino)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
6-Ethyl-2-(isobutylamino)pyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-Ethyl-2-(isobutylamino)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-methylpyrimidine-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
4-Pyrimidinecarboxylic acid: Lacks the amino and alkyl substituents.
Pyrimido[4,5-d]pyrimidines: Bicyclic analogs with different biological activities.
Uniqueness
6-Ethyl-2-(isobutylamino)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H17N3O2 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
6-ethyl-2-(2-methylpropylamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c1-4-8-5-9(10(15)16)14-11(13-8)12-6-7(2)3/h5,7H,4,6H2,1-3H3,(H,15,16)(H,12,13,14) |
Clave InChI |
NAUNXLDHNJZWEM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=NC(=N1)NCC(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine](/img/structure/B13939388.png)
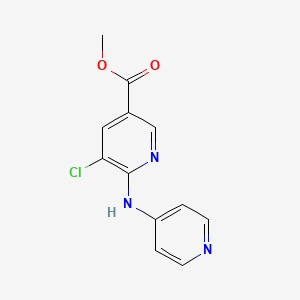
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13939408.png)
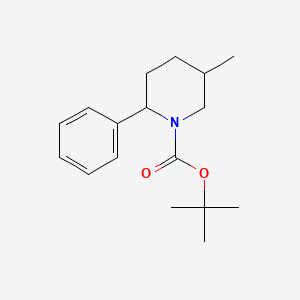
![Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-](/img/structure/B13939418.png)
![Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13939426.png)
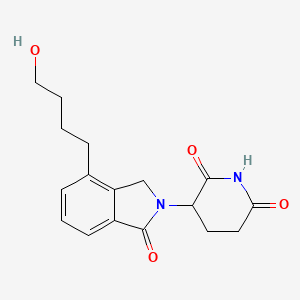
![2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone](/img/structure/B13939435.png)
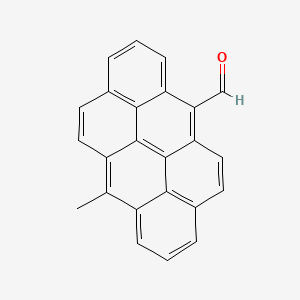
![Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B13939444.png)
![3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13939456.png)

![2-Naphthalenesulfonamide, N-(1,1-dimethylethyl)-1-hydroxy-5-[(methylsulfonyl)amino]-](/img/structure/B13939458.png)
